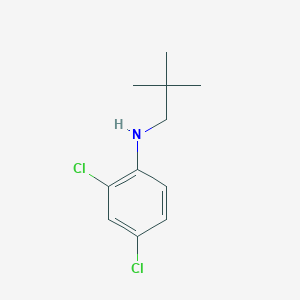
4-bromo-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
4-bromo-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 4-Bromo-2-(trifluoromethyl)aniline involves the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene . Another method involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a trifluoroethyl group attached to an aniline .Chemical Reactions Analysis
The compound has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene . The reaction involves a one-pot N–H insertion reaction conducted via cascade diazotization/N-trifluoroethylation reactions .Scientific Research Applications
Nonlinear Optical Materials
4-Bromo-N-(2,2,2-Trifluoroethyl)aniline and its derivatives have been explored for their potential use in nonlinear optical (NLO) materials. Research conducted by Revathi et al. (2017) involved vibrational analysis through experimental and theoretical methods, highlighting the electron-donating and withdrawing effects on the aniline structure. Their study suggests that these compounds may have applications in NLO materials due to their unique vibrational spectra and molecular electrostatic potential characteristics.
Transition Metal-Free Synthesis
The development of efficient synthesis methods for anilines, which are crucial in various biological compounds, has seen significant advancements. Staudt et al. (2022) reported a transition metal-free approach for synthesizing meta-bromo- and meta-trifluoromethylanilines, offering a pathway to anilines with challenging substitution patterns. This method shows promise for preparing anilines with improved yields and accessibility.
Structural Characterization and Schiff Bases
Compounds derived from this compound have been synthesized and characterized for their structural properties. For instance, the synthesis and X-ray diffraction characterization of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline Schiff base were detailed by Wu-lan (2011), revealing insights into its crystal structure and potential applications in material science.
Antibacterial and Antifungal Activities
Research into the biological activities of derivatives has shown promising results. Bhat et al. (2011) synthesized compounds that exhibited remarkable antibacterial and antifungal activities. These findings suggest potential applications of this compound derivatives in developing new antimicrobial agents.
Fluoroalkylation and Functional Molecule Synthesis
The fluoroalkylation of anilines using this compound derivatives has been explored as a method to introduce fluoroalkyl moieties into aromatic compounds. Kong et al. (2017) developed a convenient method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes, demonstrating the potential of these derivatives in synthesizing functional molecules with a wide range of applications.
Mechanism of Action
Result of Action
Some anilines have been reported to have antimicrobial effects .
Action Environment
The action, efficacy, and stability of 4-bromo-N-(2,2,2-trifluoroethyl)aniline can be influenced by various environmental factors. For instance, it should be stored in a cool place, protected from light . Also, it should be kept away from strong oxidizing agents for safety and stability .
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCLUDNRSGKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50885-29-5 | |
| Record name | 4-bromo-N-(2,2,2-trifluoroethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


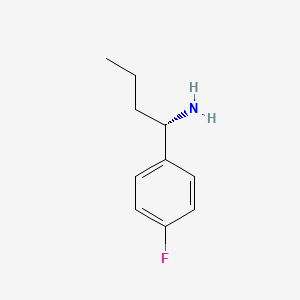
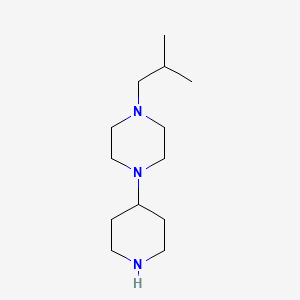
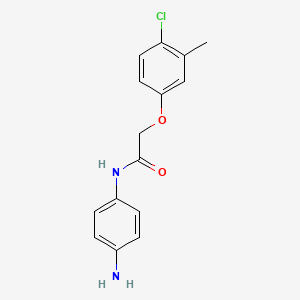
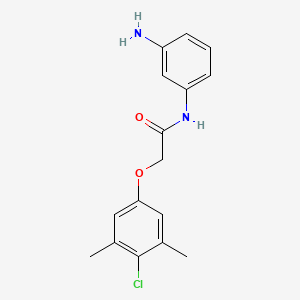
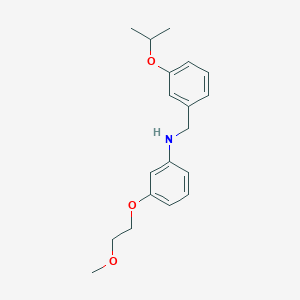
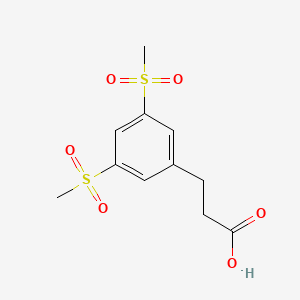
![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)
![N-[2-(Isopentyloxy)benzyl]-4-methylaniline](/img/structure/B1437558.png)
